molecular formula C12H13N3O3S2 B5181433 N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No. B5181433
M. Wt: 311.4 g/mol
InChI Key: IVSWXCQESCRRGR-UHFFFAOYSA-N
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Description

N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as MTA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications in various diseases. MTA has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide exerts its biological effects by inhibiting the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and aldose reductase. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its stability in aqueous solutions is limited, which may affect its bioavailability and efficacy.

Future Directions

N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications in various diseases. Some of the future directions for N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide research include:
1. Investigating the potential of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide as a neuroprotective agent in animal models of neurodegenerative diseases.
2. Studying the effects of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide on the gut microbiome and its potential role in the treatment of inflammatory bowel disease.
3. Exploring the potential of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide as a chemopreventive agent in animal models of cancer.
4. Investigating the pharmacokinetics and pharmacodynamics of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide in humans to determine its safety and efficacy.
In conclusion, N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Further research is needed to explore its potential as a neuroprotective agent, chemopreventive agent, and anti-inflammatory agent, among others.

Synthesis Methods

N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide can be synthesized by the reaction of 2-aminothiazole with 3-methylbenzenesulfonyl chloride in the presence of a base, followed by the reaction with acetic anhydride. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic effects. N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[5-[(3-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-8-4-3-5-10(6-8)15-20(17,18)11-7-13-12(19-11)14-9(2)16/h3-7,15H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSWXCQESCRRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(3-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide

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